4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine
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Overview
Description
4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine is a heterocyclic compound that contains both pyridine and pyrimidine rings
Mechanism of Action
Target of Action
The primary target of the compound 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine is the tyrosine-protein kinase ABL1 . This protein acts as a cell-surface receptor for various molecules and plays a crucial role in regulating angiogenesis, endothelial cell survival, proliferation, migration, adhesion, and cell spreading .
Mode of Action
This compound interacts with its target, the tyrosine-protein kinase ABL1, by binding to it . This binding is facilitated through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The interaction results in the inhibition of the activity of tyrosine kinases , which are enzymes responsible for the activation of many proteins by signal transduction cascades.
Biochemical Pathways
The interaction of this compound with the tyrosine-protein kinase ABL1 affects the angiogenesis pathway . Angiogenesis is the physiological process through which new blood vessels form from pre-existing vessels. This is a vital process in growth and development, as well as in wound healing and the formation of granulation tissue. The inhibition of this pathway by this compound can lead to the prevention of the formation of new blood vessels .
Result of Action
The result of the action of this compound is the inhibition of angiogenesis, leading to the prevention of the formation of new blood vessels . This can have significant effects at the molecular and cellular levels, potentially inhibiting the growth and spread of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine typically involves the reaction of 4-methylpyrimidine-2-amine with pyridine-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to reflux temperature for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine or pyrimidine derivatives.
Scientific Research Applications
4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Piritrexim: An inhibitor of dihydrofolate reductase with antitumor effects.
Uniqueness
4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine is unique due to its specific structural features that allow it to interact with a variety of molecular targets. Its combination of pyridine and pyrimidine rings provides a versatile scaffold for the development of new therapeutic agents.
Properties
IUPAC Name |
4-methyl-N-pyridin-3-ylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-8-4-6-12-10(13-8)14-9-3-2-5-11-7-9/h2-7H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJNDQSCNJSPGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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